molecular formula C12H15N3O2 B2651447 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929973-66-0

1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2651447
CAS RN: 929973-66-0
M. Wt: 233.271
InChI Key: KRBKBSUHIBFJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, also known as 1,3-DMPP, is a heterocyclic aromatic compound with a pyrazolopyridine-4-carboxylic acid moiety. It is a colorless solid, soluble in organic solvents and has a molecular weight of 212.27 g/mol. 1,3-DMPP has been studied for its potential applications in various scientific fields, such as synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Functionalization

The exploration of the chemical synthesis and functionalization of pyrazole and pyridine derivatives provides a foundational understanding of their chemical behavior and potential applications in material science and pharmaceuticals. Studies have shown the capability of these compounds to undergo various reactions, leading to a wide range of derivatives with potential utility in different fields (İ. Yıldırım et al., 2005).

Supramolecular Chemistry

Research on the supramolecular aspects of pyridine derivatives, focusing on their ability to form complex structures through hydrogen bonding and other noncovalent interactions, highlights their potential in the development of new materials with specific properties. Such studies demonstrate the versatility of pyrazolo[3,4-b]pyridine derivatives in forming diverse supramolecular structures, which could be valuable in nanotechnology, catalysis, and drug delivery systems (W. Fang et al., 2020).

Heterocyclic Chemistry

The generation of structurally diverse libraries from reactions involving pyrazolo[3,4-b]pyridine derivatives underscores their significance in heterocyclic chemistry. These compounds serve as precursors in synthesizing a wide array of heterocyclic structures, which are crucial in pharmaceutical research for developing new therapeutic agents (G. Roman, 2013).

Antimicrobial and Antimycobacterial Activities

Investigations into the antimicrobial and antimycobacterial activities of pyrazolo[3,4-b]pyridine derivatives reveal their potential as lead compounds for developing new antimicrobial agents. Such research not only advances our understanding of these compounds' bioactive properties but also contributes to the ongoing search for novel treatments against resistant bacterial strains (.. R.V.Sidhaye et al., 2011).

Computational and Theoretical Studies

Computational and theoretical studies on pyrazolo[3,4-b]pyridine derivatives provide insight into their electronic structure, reactivity, and potential interaction mechanisms at the molecular level. These studies are crucial for designing compounds with desired properties and for predicting their behavior in various chemical and biological contexts (E. A. Chigorina et al., 2019).

properties

IUPAC Name

1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-6(2)9-5-8(12(16)17)10-7(3)14-15(4)11(10)13-9/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBKBSUHIBFJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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